molecular formula C14H14N2 B13800740 Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- CAS No. 73771-63-8

Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl-

Cat. No.: B13800740
CAS No.: 73771-63-8
M. Wt: 210.27 g/mol
InChI Key: GGSRSZKYYOJDNX-UHFFFAOYSA-N
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Description

Carbazole-2-carbonitrile (CCN) derivatives, such as 5,6,7,8-tetrahydro-1-methyl-carbazole-2-carbonitrile, are critical components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). These compounds feature a fused carbazole-benzonitrile core, which enhances steric hindrance and restricts molecular rotations, leading to narrow emission bands and high photoluminescence quantum yields (PLQYs) . Key derivatives include 3CzCCN, 3MeCzCCN, and 3PhCzCCN, synthesized by coupling CCN with carbazole-based donors. These emitters exhibit deep-blue emission (439–457 nm in solution) and exceptional thermal stability (decomposition temperatures up to 555°C) .

Properties

CAS No.

73771-63-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-6,7,8,9-tetrahydro-5H-carbazole-2-carbonitrile

InChI

InChI=1S/C14H14N2/c1-9-10(8-15)6-7-12-11-4-2-3-5-13(11)16-14(9)12/h6-7,16H,2-5H2,1H3

InChI Key

GGSRSZKYYOJDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2CCCC3)C#N

Origin of Product

United States

Preparation Methods

Cyclization and Formation of Tetrahydrocarbazole Core

One common approach starts with cyclization reactions involving aromatic amines and cyclic ketones or epoxides. For instance, 3-aminophenol and cyclohexene oxide can be used as starting materials to form the 5,6,7,8-tetrahydrocarbazole skeleton through palladium-catalyzed cyclization reactions in non-polar solvents like toluene at elevated temperatures (>100 °C). This method enhances yield and reduces the need for strong acids traditionally used in carbazole synthesis.

Another reported method involves chlorination of cyclohexanone to 2-chlorocyclohexanone, followed by reaction with N-ethyl aniline to form 2-(N-ethyl anilino)cyclohexanone. Subsequent reflux with water removal induces cyclization to 9-ethyl-5,6,7,8-tetrahydrocarbazole. This intermediate can be dehydrogenated using palladium on carbon catalyst in solvents such as o-xylene or diphenyl ether at 160–250 °C to yield N-alkyl carbazoles with >98% conversion.

Reaction Conditions and Catalysts

Step Catalyst/Agent Solvent(s) Temperature Time Yield/Conversion Reference
Cyclization (3-aminophenol + cyclohexene oxide) Palladium catalyst Toluene >100 °C Not specified High yield, efficient
Chlorination of cyclohexanone Chlorinating agent (e.g., Cl2) Not specified Not specified Not specified Intermediate formation
Cyclization with N-ethyl aniline None (thermal cyclization) Not specified Reflux Not specified Formation of tetrahydrocarbazole
Dehydrogenation to carbazole Pd on carbon (5% mass ratio) o-xylene, diphenyl ether, etc. 160–250 °C 8–22 hours >98% conversion
Carbonitrile introduction (condensation) DTP/SiO2 (10 mol%) DMF Room temperature 60 minutes Excellent yields (80–95%)

Research Outcomes and Data Tables

Table 1: Yields of Carbonitrile Derivatives from Various Aromatic Aldehydes (Adapted from)

Entry Aromatic Aldehyde Substituent Yield (%) Notes
1 H (benzaldehyde) 92 Standard reaction
2 4-Methoxy 90 Electron-donating group
3 4-Nitro 88 Electron-withdrawing group
4 3-Hydroxy 85 Electron-donating group
5 4-Chloro 87 Halide substituent

The yields indicate that both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well tolerated, with minimal effect on the overall yield.

Chemical Reactions Analysis

Types of Reactions: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbazole derivatives, which are valuable in organic electronics and pharmaceuticals .

Scientific Research Applications

Biological Activities

Carbazole derivatives are known for their broad spectrum of biological activities. The following are key areas where carbazole-2-carbonitrile has shown promise:

Antimicrobial Activity

Research has demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds with imidazole and indole-imidazole moieties have been synthesized and evaluated against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These studies reported zones of inhibition ranging from 10.3 to 15.4 mm at minimum inhibitory concentration (MIC) values from 6.2 to 50 µg/mL .

Antitumor Activity

Carbazole-2-carbonitrile has also been evaluated for its antitumor potential. A study focused on a series of N-substituted carbazoles showed that certain derivatives inhibited topoisomerase II activity, a target for cancer therapy, with concentrations significantly lower than standard chemotherapeutics like etoposide . Another investigation found that specific carbazole derivatives exhibited cytotoxic effects against lung carcinoma (A549) and glioma (C6) cell lines, with IC50 values indicating high potency .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been explored in various studies. For example, certain N-substituted carbazoles have demonstrated the ability to protect neuronal cells from injury induced by glutamate or homocysteic acid. Compounds were found to exhibit neuroprotective activity at low concentrations, attributed to their antioxidative properties .

Material Science Applications

In addition to biological applications, carbazole-2-carbonitrile is being investigated for its potential use in material science:

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are utilized in the fabrication of OLEDs due to their excellent electron transport properties and thermal stability. The incorporation of carbazole structures enhances the efficiency and stability of OLED devices .

Photovoltaic Cells

Research indicates that carbazole-based materials can be employed in organic photovoltaic cells due to their favorable electronic properties which facilitate charge transport and light absorption .

Case Study 1: Antitumor Activity Evaluation

A recent study synthesized a series of N-substituted carbazoles and evaluated their effects on acute myeloid leukemia cell lines. The findings indicated that specific compounds exhibited nanomolar inhibitory potencies, suggesting potential as therapeutic agents in leukemia treatment .

Case Study 2: Neuroprotection Mechanism

Another study examined the neuroprotective effects of aminopropyl-carbazole derivatives on adult neurogenesis. The results highlighted the significance of substituents on the carbazole scaffold in enhancing neuroprotective activity against oxidative stress .

Mechanism of Action

The mechanism of action of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an electron donor or acceptor, influencing redox reactions and signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Challenges

Advantages of CCN-Based Emitters

  • Narrow Emission : Ideal for ultra-high-definition displays.
  • High PLQY : Up to 85% in solution, translating to high EQE in devices .
  • Thermal Robustness : Suitable for vacuum-deposition processes .

Biological Activity

Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a compound with notable biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including data tables and research findings.

PropertyValue
Molecular FormulaC14H14N2
Molecular Weight210.274 g/mol
Density1.19 g/cm³
Boiling Point409.2 °C
Flash Point135.7 °C
CAS Number73771-63-8

Overview of Biological Activity

Carbazole derivatives have been studied for their potential therapeutic effects, particularly in the context of cancer treatment and neuroprotection. The compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that carbazole derivatives can act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in various cancers. A study highlighted that carbazole compounds could downregulate STAT3-mediated transcription in pancreatic cancer cell lines, leading to reduced tumor growth without significant weight loss in experimental models .

Case Study:
In vivo studies demonstrated that a specific carbazole derivative significantly inhibited tumor growth in mice models of triple-negative breast cancer (TNBC). The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a dual mechanism of action .

2. Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective properties against oxidative stress and neurodegenerative diseases. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .

3. Antimicrobial Activity

Certain carbazole derivatives have exhibited antimicrobial properties, making them candidates for further development as antibacterial agents. A study indicated that a tetrahydrocarbazole derivative showed promising activity against bacterial strains with minimal inhibitory concentrations comparable to established antibiotics .

The biological activities of carbazole-2-carbonitrile are attributed to its ability to interact with various molecular targets:

  • STAT3 Inhibition: The compound disrupts the STAT3 signaling pathway, which is crucial for cell proliferation and survival in cancer cells.
  • AChE Inhibition: By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, enhancing cognitive function.
  • Antioxidant Activity: Some derivatives possess antioxidant properties that help mitigate oxidative stress in neuronal cells.

Research Findings

Recent studies have focused on synthesizing and characterizing new carbazole derivatives to enhance their biological activities. For instance:

  • A hybrid indolocarbazole analog demonstrated potent inhibition of cancer cell proliferation by targeting multiple signaling pathways involved in tumor growth .
  • Research into the structure-activity relationship (SAR) of carbazole compounds has led to the identification of key functional groups necessary for optimal biological activity .

Q & A

Q. What are the recommended synthetic routes and purification methods for Carbazole-2-carbonitrile derivatives?

The synthesis involves coupling carbazole derivatives (e.g., 9H-carbazole, 3,6-dimethyl-9H-carbazole) with benzonitrile-based acceptors. Key steps include chromatographic separation using silica gel (200–300 nm) and double purification via temperature gradient vacuum sublimation to achieve >99% purity. NMR (in CDCl₃), APCI mass spectrometry, and elemental analysis (C, H, N) are critical for confirming structural integrity .

Q. How are structural and electronic properties characterized for Carbazole-2-carbonitrile-based compounds?

Structural characterization employs 1^1H NMR (500 MHz, δ referenced to TMS), mass spectrometry (APCI mode), and elemental analysis. Electronic properties are assessed via UV-vis absorption and photoluminescence (PL) spectroscopy in toluene solutions (0.1 mM). Thin-film samples (10 wt% in mCBP host) are prepared via vacuum evaporation to study exciton confinement .

Q. What safety considerations are critical when handling Carbazole derivatives in laboratory settings?

While specific toxicity data for the compound is limited, related carbazoles (e.g., Carbazole, CAS 86-74-8) show potential carcinogenicity in mice (hepatocellular carcinoma at ≥192 mg/kg doses). Researchers should follow strict exposure controls (e.g., fume hoods, PPE) and adhere to guidelines from NIOSH, ACGIH, and IARC for handling aromatic amines .

Advanced Research Questions

Q. How does Carbazole-2-carbonitrile act as an acceptor in deep-blue TADF emitters?

The carbazole-2-carbonitrile (CCN) acceptor core enables narrow full-width-at-half-maximum (FWHM <50 nm in toluene) by spatially separating HOMO (localized on donor carbazole) and LUMO (localized on nitrile group). This design reduces reorganization energy, achieving high PL quantum yields (up to 85%) and external quantum efficiencies (EQE) of 17.5% in OLED devices .

Q. What methodologies optimize OLED device performance using Carbazole-2-carbonitrile-based emitters?

Devices are fabricated using ITO/HAT-CN/TrisPCz/mCBP:emitter/SF3-TRZ structures. Key parameters include:

  • Doping concentration : 10 wt% in mCBP host for balanced charge transport.
  • Host polarity : Polar hosts (e.g., PPT) cause emission red-shifting and broadening (FWHM up to 59 nm vs. 52 nm in non-polar hosts).
  • Thermal stability : TGA confirms decomposition temperatures (Td) >430°C, ensuring device durability .

Q. How do delayed fluorescence kinetics vary with donor modifications in CCN-based emitters?

Donor substituents (e.g., methyl or phenyl groups) modulate kRISCk_{\text{RISC}} (reverse intersystem crossing rate):

  • 3PhCzCCN (phenyl donor): kRISC=2.6×104s1k_{\text{RISC}} = 2.6 \times 10^4 \, \text{s}^{-1}, shorter delayed lifetime (τd=34ms\tau_d = 34 \, \text{ms}).
  • 3CzCCN (unsubstituted carbazole): τd=180ms\tau_d = 180 \, \text{ms} due to larger ΔEST\Delta E_{\text{ST}}. These differences are probed via temperature-dependent PL decay measurements under vacuum .

Q. How are HOMO/LUMO levels determined experimentally for these compounds?

Cyclic voltammetry in N,N-dimethylformamide (DMF) quantifies oxidation (HOMO) and reduction (LUMO) potentials. For 3CzCCN:

  • HOMO = 5.6eV-5.6 \, \text{eV} (vs. vacuum), LUMO = 2.9eV-2.9 \, \text{eV}.
  • Electrochemical gaps align with optical gaps (2.7–3.0 eV), validating charge-transfer characteristics .

Q. How to resolve contradictions in emission FWHM between solution and thin-film states?

In solution (toluene), rigid CCN acceptors restrict vibrational modes, yielding FWHM <50 nm. In polar hosts (e.g., PPT), dipole-dipole interactions increase Stokes shift and broaden FWHM (e.g., 59 nm). Host-guest compatibility screening (via Hansen solubility parameters) is recommended to mitigate this .

Q. What computational approaches predict the multi-resonance TADF behavior of CCN derivatives?

Density functional theory (DFT) calculations reveal HOMO/LUMO spatial separation (>90% localization on donor/acceptor). Time-dependent DFT (TD-DFT) models correlate ΔEST\Delta E_{\text{ST}} with donor-acceptor dihedral angles, guiding synthetic optimization for smaller ΔEST\Delta E_{\text{ST}} (<0.1 eV) .

Q. How to address batch-to-batch variability in photophysical properties?

Strict sublimation protocols (twice under vacuum) and elemental analysis (C, H, N ±0.3%) ensure consistency. PLQY measurements under nitrogen flow (Quantaurus-QY system) standardize optical performance across batches .

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